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Compound of Interest

Compound Name: 2-Methylisonicotinic acid

Cat. No.: B1303123

This technical guide provides a comprehensive overview of the spectral data for 2-
methylisonicotinic acid, a key building block in pharmaceutical and materials science. The
document is intended for researchers, scientists, and professionals in drug development,
offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) characteristics.

Introduction

2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic
compound with the molecular formula C7H7NOz-. Its structure, consisting of a pyridine ring
substituted with a methyl group and a carboxylic acid, makes it a versatile intermediate in
organic synthesis. Understanding its spectroscopic properties is crucial for its identification,
characterization, and quality control in various applications. This guide presents a summary of
its spectral data, detailed experimental protocols for acquiring such data, and a visual
representation of the analytical workflow.

Spectral Data

The following tables summarize the key spectral data for 2-methylisonicotinic acid and its
derivatives, based on available literature and spectral databases for analogous compounds. It
is important to note that direct, comprehensive spectral data for 2-methylisonicotinic acid is
not readily available in all public databases. Therefore, some of the data presented is
representative of closely related pyridine carboxylic acid derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen (*H NMR) and carbon (33C
NMR) atoms.

Table 1: *H NMR Spectral Data of a 2-Methyl-Pyridine Carboxylic Acid Derivative (in DMSO-de)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.88 d 1H Aromatic H
7.86 d 1H Aromatic H
7.49 t 1H Aromatic H
2.55 S 3H -CHs

Data is representative of a closely related isomer, 6-methyl-2-pyridinecarboxylic acid, as
comprehensive data for 2-methylisonicotinic acid was not available in the searched
resources.[1]

Table 2: 13C NMR Spectral Data of Nicotinic Acid (in DMSO-ds)

Chemical Shift (d) ppm Assignment

167.4 C=0 (Carboxylic Acid)
153.1 Aromatic C

141.8 Aromatic C

126.4 Aromatic C

107.0 Aromatic C

Data is for the parent compound, nicotinic acid, to provide an indication of the chemical shifts
for the pyridine ring and carboxylic acid carbons.[2][3]
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for 2-Methylisonicotinic Acid

Wavenumber (cm~?) Intensity Assignment

3300-2500 Broad O-H stretch (Carboxylic Acid)

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1710 Strong C=0 stretch (Carboxylic Acid)

1600, ~1480 Medium C=C and C=N stretching
(Pyridine ring)

~1300 Medium C-O stretch / O-H bend

This data is predicted based on characteristic IR absorption frequencies for carboxylic acids
and substituted pyridines.[4][5][6][71[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio, providing information about the molecular weight and

fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 2-Methylisonicotinic Acid

m/z Relative Intensity (%) Assignment

137 ~100 [M]* (Molecular lon)
120 Moderate [M - OH]*

92 Moderate [M - COOH]*
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The molecular weight of 2-methylisonicotinic acid is 137.14 g/mol . The fragmentation
pattern is predicted based on the typical behavior of carboxylic acids and pyridine derivatives.
[11]

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectral data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of 2-methylisonicotinic acid in a suitable deuterated
solvent (e.g., DMSO-ds, CDCls, or D20) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved to obtain a homogeneous solution. A small amount of a
reference standard, such as tetramethylsilane (TMS), may be added for chemical shift
calibration (& = 0.00 ppm).

H NMR Spectroscopy Protocol:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e Pulse Sequence: A standard single-pulse experiment.
e Acquisition Parameters:
o Number of scans: 16-64 (to achieve a good signal-to-noise ratio).
o Relaxation delay: 1-5 seconds.
o Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-12 ppm).

o Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by
phase and baseline correction. Integrate the signals to determine the relative number of
protons.
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13C NMR Spectroscopy Protocol:
e Instrument: A high-field NMR spectrometer.
e Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
e Acquisition Parameters:
o Number of scans: 1024 or more (due to the low natural abundance of 13C).
o Relaxation delay: 2-5 seconds.
o Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-200 ppm).

e Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample):
o KBr Pellet Method:

o Grind a small amount of 2-methylisonicotinic acid (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the mixture in a pellet die and apply pressure using a hydraulic press to form a
transparent or translucent pellet.

e Thin Solid Film Method:

o Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or
dichloromethane).

o Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to
evaporate, leaving a thin film of the solid sample.

IR Spectroscopy Protocol:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1303123?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample holder (or the KBr pellet without the
sample).

o Place the sample in the spectrometer's sample compartment.
o Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).

e Processing: The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

» Electron lonization (El): This is a common method for volatile and thermally stable
compounds. The sample is introduced into the ion source, where it is bombarded with a high-
energy electron beam, causing ionization and fragmentation.

» Electrospray lonization (ESI): This is a soft ionization technique suitable for less volatile or
thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into
the mass spectrometer, where ions are formed.

Mass Spectrometry Protocol:
e Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).
o Data Acquisition:

o Introduce the sample into the ion source.

o Acquire a full scan mass spectrum over a relevant mass-to-charge (m/z) range to identify
the molecular ion and major fragment ions.
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+ Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and
to propose fragmentation pathways that are consistent with the structure of 2-

methylisonicotinic acid.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-methylisonicotinic acid.
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Caption: General workflow for the spectroscopic analysis of 2-methylisonicotinic acid.
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Conclusion

The spectral data and protocols presented in this guide provide a foundational understanding
of the spectroscopic characteristics of 2-methylisonicotinic acid. While comprehensive,
directly measured data for this specific compound can be elusive in public domains, the
analysis of its structural analogues offers valuable insights for its identification and
characterization. The combination of NMR, IR, and MS techniques, as outlined, provides a
robust methodology for confirming the structure and purity of 2-methylisonicotinic acid, which
is essential for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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